molecular formula C17H35N5O5 B1680762 Istamycin A CAS No. 72503-79-8

Istamycin A

Cat. No.: B1680762
CAS No.: 72503-79-8
M. Wt: 389.5 g/mol
InChI Key: NEFDRWXEVITQMN-JWYRXTSNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sannamycin A is an aminoglycoside-class antibiotic produced by Streptomyces sannanensis . It belongs to a family of structurally related compounds, including sannamycin B and C, which differ in functional group modifications. Sannamycin A is biosynthesized via a glycyltransferase-mediated pathway, where the enzyme encoded by the sms13 gene converts sannamycin B into sannamycin A by transferring a glycyl group . This modification enhances its bioactivity and stability compared to precursor molecules.

Properties

CAS No.

72503-79-8

Molecular Formula

C17H35N5O5

Molecular Weight

389.5 g/mol

IUPAC Name

2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11-,12-,14+,15+,16+,17+/m0/s1

InChI Key

NEFDRWXEVITQMN-JWYRXTSNSA-N

Isomeric SMILES

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sannamycin A;  Istamycin A;  KA-7038-I;  Antibiotic KA 7038I; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural, biosynthetic, and functional differences between sannamycin A and related aminoglycosides:

Compound Structural Features Biosynthetic Pathway Key Enzymes/Gene Clusters Antimicrobial Activity (MIC Range, µg/mL) Resistance Mechanisms Addressed
Sannamycin A Glycyl-modified aminocyclitol core sms13-mediated glycyltransfer sms13 gene cluster 0.5–4.0 (Gram-negative bacteria) Targets 30S ribosomal subunit; evades some AAC enzymes
Sannamycin B Non-glycylated precursor of sannamycin A Intermediate in sannamycin A biosynthesis sms13 gene cluster 8–16 Susceptible to AAC(6')-I enzymes
Sannamycin C 4-N-glycosyl derivative Glycosylation of sannamycin core Undisclosed glycosyltransferase 2–8 Enhanced stability against phosphorylases
Kanamycin A 6′′-hydroxyl group Deoxystreptamine-based pathway kan gene cluster 1–32 (broad-spectrum) Susceptible to AAC(6')-APH(2'')
Epidactimicin Methylated hexose side chain Derived from Streptomyces tenjimariensis Mutant-based synthesis 0.25–2.0 Resistance via altered ribosomal binding
Istamycin Dual aminocyclitol rings Similar to fortimicin pathway fms gene cluster 4–16 Phosphotransferase-mediated resistance

Key Research Findings

Bioactivity Enhancement :

  • Sannamycin A demonstrates 4–8-fold greater potency than sannamycin B, attributed to the glycyl group improving ribosomal target affinity and reducing enzymatic inactivation .
  • Sannamycin C's 4-N-glycosyl modification enhances stability against phosphorylases, expanding its efficacy in high-phosphate environments .

Resistance Profile: Unlike kanamycin A, which is vulnerable to AAC(6')-APH(2'') enzymes, sannamycin A evades common aminoglycoside-modifying enzymes (AMEs) due to steric hindrance from its glycyl group . Epidactimicin, derived from a Streptomyces tenjimariensis mutant, shows lower MIC values (0.25–2.0 µg/mL) compared to istamycin, likely due to methylation preventing ribosomal methylation-based resistance .

Biosynthetic Insights: The sms13 gene in S. sannanensis is homologous to fms13 in fortimicin-producing strains, suggesting conserved evolutionary strategies for aminocyclitol modification . Kanamycin A derivatives with 6′′-modifications (e.g., alkylation) exhibit reduced MICs against resistant strains, highlighting the importance of side-chain engineering in overcoming AMEs .

Mechanistic and Clinical Implications

  • Target Specificity : Sannamycin A and epidactimicin both bind the 30S ribosomal subunit but differ in interaction sites, influencing spectrum and resistance profiles .
  • Synthetic Potential: The sms13 and fms gene clusters provide templates for engineering novel analogs with enhanced pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.